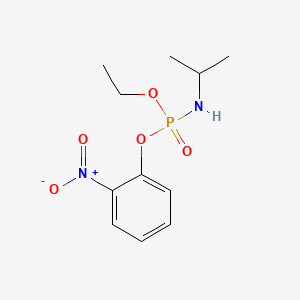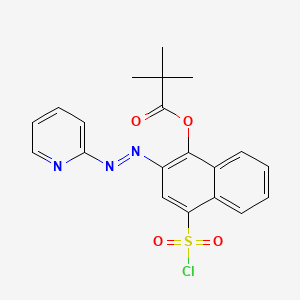
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound features a chlorosulphonyl group, a pyridylazo moiety, and a naphthyl pivalate structure, making it a versatile molecule in synthetic chemistry and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate typically involves multiple steps, starting with the preparation of the naphthyl pivalate core. This is followed by the introduction of the pyridylazo group through azo coupling reactions. The final step involves the chlorosulphonylation of the compound under controlled conditions to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group into corresponding amines.
Substitution: The chlorosulphonyl group can be substituted with nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Applications De Recherche Scientifique
4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl acetate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl butyrate
- 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl valerate
Uniqueness
Compared to similar compounds, 4-(Chlorosulphonyl)-2-(2-pyridylazo)-1-naphthyl pivalate stands out due to its specific structural features, such as the pivalate group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and selectivity.
Propriétés
Numéro CAS |
94006-33-4 |
|---|---|
Formule moléculaire |
C20H18ClN3O4S |
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
[4-chlorosulfonyl-2-(pyridin-2-yldiazenyl)naphthalen-1-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C20H18ClN3O4S/c1-20(2,3)19(25)28-18-14-9-5-4-8-13(14)16(29(21,26)27)12-15(18)23-24-17-10-6-7-11-22-17/h4-12H,1-3H3 |
Clé InChI |
MRTVKYWNAPYBLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OC1=C(C=C(C2=CC=CC=C21)S(=O)(=O)Cl)N=NC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


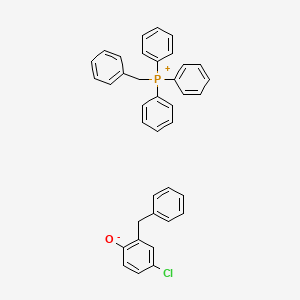
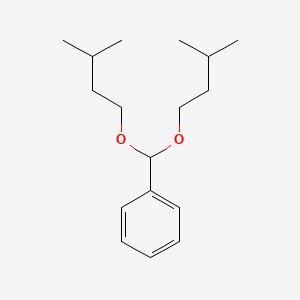



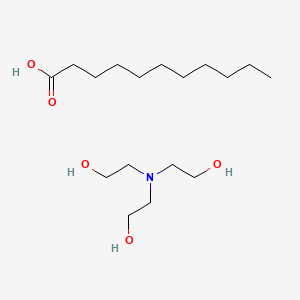
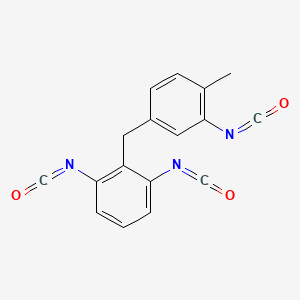

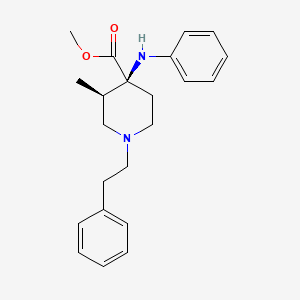

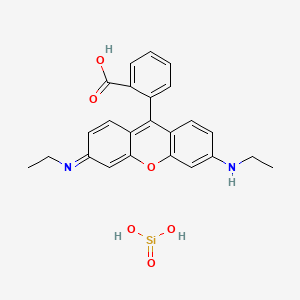
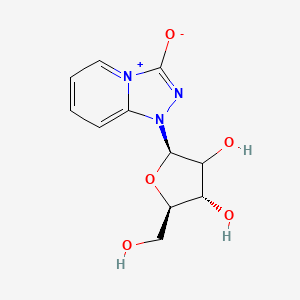
![1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride](/img/structure/B15179114.png)
